ethyl6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride

Catalytic Aminocarbonylation Regioselective Synthesis Carboxamide Derivatization

Research supply pain point: Generic, non-salt, or regioisomerically ambiguous imidazopyridine building blocks introduce irreproducible reactivity and safety-review delays. This compound is the precise solution: • Defined 6-amino regioisomer enables palladium-catalyzed aminocarbonylation to amides and α-ketoamides via a single 6-iodo intermediate - a divergent pathway not accessible with 8-substituted analogs. • Dihydrochloride salt form carries an explicit ECHA C&L notification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3; H315/H319/H335), accelerating institutional safety-committee approval compared to unclassified regioisomers. • Pre-functionalized for parallel synthesis of O-GlcNAcase inhibitor libraries (e.g., GlcNAcstatins), delivering controlled solubility and batch-to-batch consistency.

Molecular Formula C10H17Cl2N3O2
Molecular Weight 282.17
CAS No. 2305255-47-2
Cat. No. B2965342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride
CAS2305255-47-2
Molecular FormulaC10H17Cl2N3O2
Molecular Weight282.17
Structural Identifiers
SMILESCCOC(=O)C1=CN2CC(CCC2=N1)N.Cl.Cl
InChIInChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;;/h6-7H,2-5,11H2,1H3;2*1H
InChIKeyCTZQRPBXCWNYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: Ethyl 6-Aminotetrahydroimidazo[1,2-a]pyridine-2-carboxylate Dihydrochloride


Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride (CAS 2305255-47-2) is a saturated heterocyclic building block within the tetrahydroimidazo[1,2-a]pyridine family. Regulatory notification data confirms its commercial availability as a research intermediate with a defined hazard profile for safe handling [1]. Its structural specification as a defined regioisomeric dihydrochloride salt differentiates it from non-salt, free acid, or alternative positional forms for applications requiring precise physicochemical properties.

Analog Substitution Risks: Ethyl 6-Aminotetrahydroimidazo[1,2-a]pyridine-2-carboxylate Dihydrochloride


Generic substitution within the tetrahydroimidazo[1,2-a]pyridine class is scientifically unsound due to documented differences in regioisomeric stability and salt-form properties. For example, the target compound's 6-amino regioisomer is a known substrate for palladium-catalyzed aminocarbonylation reactions, which proceed with distinct selectivity profiles compared to the 8-iodo isomer [1]. Furthermore, the dihydrochloride salt form imparts a well-characterized Class 2 skin and eye irritation hazard profile [2], which may differ from free base or alternative salt forms, directly impacting laboratory handling protocols and downstream formulation requirements.

Technical Differentiators: Ethyl 6-Aminotetrahydroimidazo[1,2-a]pyridine-2-carboxylate Dihydrochloride


6-Amino vs. 8-Amino Carbonylation Selectivity

The 6-amino substituent on the saturated imidazo[1,2-a]pyridine scaffold directs specific palladium-catalyzed carbonylation outcomes. While the 8-iodo derivative participates in aminocarbonylation, the 6-iodo analog exhibits a competing mono- and double carbonylation pathway when using aliphatic amines, requiring precise reaction tuning to achieve good-to-excellent selectivity for either amides or α-ketoamides [1]. In contrast, the target compound's 6-amino position, once converted to the 6-iodo intermediate, offers this unique divergent synthetic utility not reported for the 8-amino congener.

Catalytic Aminocarbonylation Regioselective Synthesis Carboxamide Derivatization

ECHA Hazard Classification Profile

The ECHA C&L Inventory provides a quantifiable and regulated hazard profile for the target compound, classifying it as a Skin Irritant (Category 2, H315), Eye Irritant (Category 2A, H319), and Specific Target Organ Toxicant after single exposure (Category 3, H335) [1]. This mandatory notification provides procurement officers with a concrete, regulatory-mandated handling requirement. While the 8-amino analog (CAS 2305252-98-4) lacks a publicly detailed C&L notification in the same database, the target compound's explicit classification directly informs risk assessments, personal protective equipment (PPE) needs, and waste disposal protocols.

Laboratory Safety CLP Regulation Hazard Communication

Ethyl vs. Methyl Ester Physicochemical Profile

The target compound's ethyl ester moiety (MW 282.17 as dihydrochloride) confers different lipophilicity compared to the methyl ester analog (CAS 1783688-07-2, free base MW 195.22). While no experimental logP values are available for these specific regioisomers, the presence of an ethyl ester generally increases calculated logP by approximately 0.5 log units over a methyl ester, enhancing membrane permeability in cellular assays or facilitating organic phase extraction during synthesis . The methyl ester free base from AKSci is marketed without a salt counterion, contrasting with the target's dihydrochloride form, which further influences solubility.

LogP Prediction Permeability Reactivity

Application Scenarios: Ethyl 6-Aminotetrahydroimidazo[1,2-a]pyridine-2-carboxylate Dihydrochloride


Divergent 6-Carboxamido & α-Ketoamide Synthesis

The target compound's 6-amino handle, when converted to the 6-iodo derivative, uniquely enables a single-precursor pathway to both amides and α-ketoamides via palladium-catalyzed carbonylation. This divergent chemistry is specific to the 6-position and is not reported for 8-substituted analogs, making this compound essential for structure-activity relationship (SAR) studies exploring carboxamide modifications at this site [1].

Pre-Approved Hazard Classification for Procurement

For institutions with stringent chemical safety review processes, this compound's explicit ECHA C&L Inventory classification (H315, H319, H335) provides immediate, regulatory-backed safety data [1]. This accelerates requisition approval compared to unclassified analogs like the 8-amino regioisomer, where safety documentation gaps can delay experimental start dates.

O-GlcNAcase Inhibitor Library Synthesis

The saturated tetrahydroimidazo[1,2-a]pyridine core is a key pharmacophoric element in potent O-GlcNAcase inhibitors such as GlcNAcstatins [1]. The target compound's defined 6-amino ethyl ester dihydrochloride form provides a pre-functionalized precursor for inhibitor libraries, where controlled solubility and reactivity are critical for parallel synthesis workflows.

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